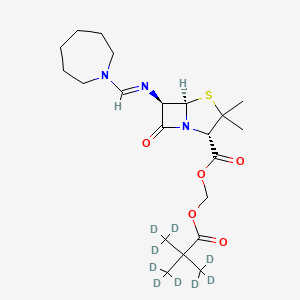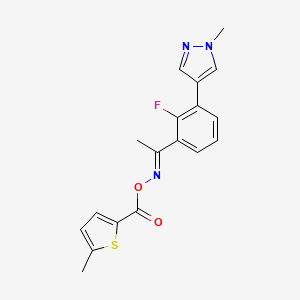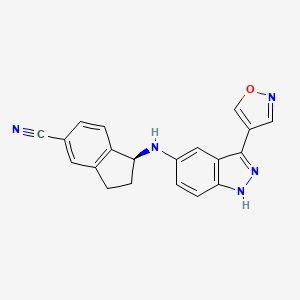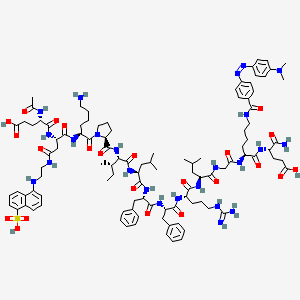![molecular formula C17H32O2 B12371398 [(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)
[(Z)-hexadec-9-enyl] formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-hexadec-9-enyl] formate is an organic compound belonging to the class of formates, which are esters of formic acid. This compound is characterized by a long aliphatic chain with a double bond in the Z-configuration at the 9th position. It is often found in natural products and has various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-hexadec-9-enyl] formate typically involves the esterification of [(Z)-hexadec-9-en-1-ol] with formic acid or its derivatives. One common method is the reaction of [(Z)-hexadec-9-en-1-ol] with formic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often involve the use of fixed-bed reactors where the alcohol and formic acid are passed over a solid acid catalyst. This method ensures high efficiency and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-hexadec-9-enyl] formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form [(Z)-hexadec-9-en-1-al] and formic acid.
Reduction: Reduction of the ester can yield [(Z)-hexadec-9-en-1-ol] and methanol.
Substitution: The formate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the formate group.
Major Products
Oxidation: [(Z)-hexadec-9-en-1-al] and formic acid.
Reduction: [(Z)-hexadec-9-en-1-ol] and methanol.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(Z)-hexadec-9-enyl] formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its role in pheromone signaling in insects.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor.
Wirkmechanismus
The mechanism of action of [(Z)-hexadec-9-enyl] formate involves its interaction with specific molecular targets. In biological systems, it can act as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. The exact molecular pathways involved in its action are still under investigation, but it is believed to interact with G-protein coupled receptors (GPCRs) in the olfactory system.
Vergleich Mit ähnlichen Verbindungen
[(Z)-hexadec-9-enyl] formate can be compared with other similar compounds such as:
[(Z,Z)-8,11-heptadecadienyl formate]: Another aliphatic formate with two double bonds, known for its role in insect pheromones.
[(Z)-8-heptadecenyl formate]: Similar in structure but with a shorter aliphatic chain, also found in insect secretions.
Uniqueness
This compound is unique due to its specific double bond position and chain length, which contribute to its distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H32O2 |
|---|---|
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
[(Z)-hexadec-9-enyl] formate |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h7-8,17H,2-6,9-16H2,1H3/b8-7- |
InChI-Schlüssel |
QABZUWDJJALYNR-FPLPWBNLSA-N |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCCCOC=O |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCOC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Tyr6]-Angiotensin II](/img/structure/B12371318.png)
![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)



![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)
![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)





![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)

